SR141716A, also known as Rimonabant, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). [, , ] It belongs to the class of pyrazole derivatives and has been a subject of extensive research for its potential therapeutic applications in obesity, metabolic disorders, and substance addiction. []
Although the provided papers focus on its biological activity and mechanism of action, SR141716A's synthesis typically involves a multi-step process. This process commonly includes the formation of the pyrazole ring, followed by the introduction of the various substituents, including the carboxamide moiety and the piperidine ring. []
SR141716A features a central pyrazole ring substituted at positions 1, 3, 4, and 5. [, ] The molecule's conformation around the pyrazole C3 substituent is crucial for its binding affinity and activity. [] Computational studies, such as conformational analysis and molecular modeling, have been employed to elucidate the preferred conformations and their interactions with the CB1 receptor. []
SR141716A acts as an inverse agonist at the CB1 receptor, meaning it binds to the receptor and stabilizes it in its inactive conformation. [] This binding interaction is characterized by:
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8